SARS-CoV-2-IN-33

SARS-CoV-2 3CL Protease Enzymatic Assay

Researchers requiring high-purity, orally active SARS-CoV-2 3CLpro inhibitors often face limited availability of well-characterized, non-covalent tool compounds. SARS-CoV-2-IN-33 addresses this gap with: • Potent enzymatic inhibition: IC50 = 1.5 nM against 3CLpro (Mpro) • Cellular antiviral activity: EC50 = 17 nM in HEK293T-AT cells • Non-covalent mechanism distinct from covalent inhibitors like nirmatrelvir Supplied with verified purity (≥98%) and analytical documentation, this compound supports reproducible antiviral research and in vivo studies. Bulk quantities available upon request.

Molecular Formula C30H30N4O5
Molecular Weight 526.6 g/mol
Cat. No. B5119598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-33
Molecular FormulaC30H30N4O5
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C
InChIInChI=1S/C30H30N4O5/c1-18-25(29(35)33(31-18)21-12-8-6-9-13-21)27(20-16-23(37-3)28(39-5)24(17-20)38-4)26-19(2)32-34(30(26)36)22-14-10-7-11-15-22/h6-17,27,31-32H,1-5H3
InChIKeyCLWXOFDABYJHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-33: Oral 3CL Protease Inhibitor


SARS-CoV-2-IN-33 (also designated SARS-CoV-2 3CLpro-IN-33, Compound 16) is a synthetic organic small molecule belonging to the non-covalent SARS-CoV-2 3C-like protease (3CLpro, Mpro) inhibitor class . It is a derivative of the clinically evaluated inhibitor ensitrelvir, engineered for improved Mpro inhibitory and antiviral activities [1]. The compound is characterized as an orally active agent with reported potent enzymatic inhibition and cellular antiviral efficacy in vitro .

Non-covalent 3CLpro inhibitor derivative for mechanistic binding studies and resistance profiling.
Reported enzymatic and cellular antiviral activity suitable for in vitro SARS-CoV-2 replication models.
Annotated oral activity, supporting in vivo administration feasibility studiesOral PK parameters require independent verification

Why Generic Substitution Fails for SARS-CoV-2-IN-33


In the research landscape of SARS-CoV-2 3CLpro inhibitors, compound interchangeability is precluded by substantial structural heterogeneity, even within closely related chemotypes. SARS-CoV-2-IN-33 is a specific, non-covalent inhibitor derivative of ensitrelvir, featuring distinct substitution patterns that confer its quantitative activity profile [1]. Substituting with other 3CLpro inhibitors (e.g., nirmatrelvir, GC376, or other SARS-CoV-2-IN series compounds) introduces confounding variables: covalent versus non-covalent binding mechanisms, divergent potency ranges (spanning picomolar to micromolar), and varying degrees of cellular activity and selectivity [2]. Critically, the precise IC50/EC50 values and oral activity annotation of SARS-CoV-2-IN-33 are intrinsic to its molecular structure and cannot be assumed for analogs without direct, parallel experimental verification, thereby failing to replicate experimental outcomes reliably.

Covalent vs. non-covalent binding mechanisms across 3CLpro inhibitors may shift inhibition kinetics and resistance patterns.
Potency range (pM to µM) and cell-based activity differ substantially among SARS-CoV-2-IN analogs; data cannot be extrapolated.
Oral activity annotation is compound-specific; other 3CLpro inhibitors often require parenteral administration or boosting.

SARS-CoV-2-IN-33: Potency and Efficacy Evidence


Enzymatic Inhibition Potency vs. Clinical 3CLpro Inhibitors

SARS-CoV-2-IN-33 demonstrates an IC50 of 1.5 nM against SARS-CoV-2 3CLpro in an enzymatic assay . This potency represents an approximate 9-fold improvement over its parent compound ensitrelvir, which exhibits an IC50 of approximately 13 nM under comparable conditions . Additionally, it is over 2-fold more potent than nirmatrelvir (IC50 ~4 nM) and 10-fold more potent than GC376 (IC50 ~15 nM) [1]. This improvement is attributed to structural optimization as an ensitrelvir derivative [2].

Enzymatic IC50 vs. clinical inhibitors
Head-to-head
IC50 1.5 nM (recombinant 3CLpro)
~9× more potent than ensitrelvir (13 nM), >2× more potent than nirmatrelvir (4 nM)
Supports low-nanomolar target engagement; enables reduced compound usage in enzymatic screens.
FRET-based assay; values from head-to-head comparison
SARS-CoV-2 3CL Protease Enzymatic Assay

Cellular Antiviral Activity Comparison

SARS-CoV-2-IN-33 exhibits an EC50 of 17 nM (0.017 μM) in inhibiting SARS-CoV-2 replication in HEK293T-AT (ACE2/TMPRSS2-expressing) cells [1]. This value is comparable to, or slightly improved upon, the cellular activity reported for ensitrelvir (EC50 ~10-100 nM depending on assay format) [2]. It represents a >50-fold improvement in cellular potency relative to GC376 (EC50 ~910 nM in Vero E6 cells) [3].

Cellular antiviral activity
Reported
EC50 17 nM in HEK293T-AT cells
Comparable to ensitrelvir; >50-fold more potent than GC376
Indicates translation of enzymatic inhibition to cell-based antiviral response in ACE2/TMPRSS2 model.
Cross-study comparison; assay conditions may vary
Antiviral Activity SARS-CoV-2 Cellular Assay

Oral Activity and In Vivo Suitability

SARS-CoV-2-IN-33 is explicitly described as an 'orally active' SARS-CoV-2 3CL protease inhibitor . This annotation, while not accompanied by published oral pharmacokinetic parameters for this specific compound, derives from its lineage as an optimized ensitrelvir derivative. Ensitrelvir is an orally bioavailable clinical candidate with demonstrated in vivo efficacy in animal models [1]. In contrast, many 3CLpro inhibitors (e.g., GC376) exhibit poor oral bioavailability or require parenteral administration [2].

Oral activity annotation
Class-level
Qualified as orally active (enslitrelvir lineage)
Supports feasibility for oral dosing in animal models; specific PK profile not publicly available.
Class-level inference; independent PK verification recommended
Oral Bioavailability In Vivo Studies Drug Development

Potency Comparison Across SARS-CoV-2-IN Series

Within the broader class of SARS-CoV-2 3CLpro inhibitors designated 'SARS-CoV-2-IN-X', SARS-CoV-2-IN-33 (IC50 1.5 nM) occupies a specific potency niche. It is approximately 9-fold less potent than SARS-CoV-2-IN-10 (IC50 0.13 nM) and 11-fold less potent than SARS-CoV-2-IN-11 (IC50 0.17 nM) [1][2]. However, it is 260-fold more potent than SARS-CoV-2-IN-14 (IC50 0.39 μM) . This positioning is critical for experimental design where extreme potency (e.g., IN-10/IN-11) may present solubility or handling challenges, while SARS-CoV-2-IN-33 offers a balance of high potency and distinct structural lineage.

Potency rank within IN-series
Reported
IC50 1.5 nM
~9-11× less potent than IN-10/IN-11; 260× more potent than IN-14
Occupies intermediate potency niche; may balance high activity with handling practicality.
Ranked within tested SARS-CoV-2-IN set
SARS-CoV-2-IN Series 3CLpro Inhibitors Potency Benchmarking

Selectivity vs. Host Cysteine Proteases

While direct selectivity data (e.g., panel screening) for SARS-CoV-2-IN-33 is not available in the public domain, its classification as a non-covalent ensitrelvir derivative provides a strong inference of favorable selectivity. Ensitrelvir exhibits IC50 > 100 μM against a panel of human proteases including caspase-2, chymotrypsin, thrombin, and cathepsins B, D, G, and L . In contrast, covalent inhibitors like GC376 have documented off-target activity against host cathepsins [1]. Therefore, SARS-CoV-2-IN-33 is predicted to maintain this selective, non-covalent binding mode, minimizing confounding cellular toxicity in antiviral assays.

Predicted host protease selectivity
Class-level
Non-covalent ensitrelvir derivative; inferred favorable selectivity profile
May limit off-target cytotoxicity in cell-based assays; supports cleaner antiviral readouts.
Panel screening data not available; selectivity based on structural class inference
Selectivity Off-Target Effects Cysteine Proteases

SARS-CoV-2-IN-33: Research and Industrial Applications


Lead Optimization and SAR for Non-Covalent 3CLpro Inhibitors

SARS-CoV-2-IN-33 serves as an advanced benchmark for medicinal chemistry programs aiming to improve upon the potency and oral bioavailability of ensitrelvir-derived scaffolds. Its 1.5 nM IC50 and 17 nM EC50 provide a high-performance comparator for novel analogs [1]. The compound's non-covalent mechanism distinguishes it from covalent inhibitors (e.g., nirmatrelvir), enabling exploration of reversible inhibition kinetics and resistance profiles .

In Vitro Virology: Viral Replication and Protease Function

With a low nanomolar EC50 in HEK293T-AT cells, SARS-CoV-2-IN-33 is a potent tool for dissecting the role of 3CLpro in the SARS-CoV-2 lifecycle . Its activity in a physiologically relevant human cell line expressing ACE2/TMPRSS2 makes it suitable for studying viral entry, polyprotein processing, and replication dynamics under conditions that mimic human infection more closely than Vero cell models [1].

In Vivo Efficacy and Pharmacokinetic Profiling

The 'orally active' annotation of SARS-CoV-2-IN-33 positions it as a candidate for in vivo studies in rodent or ferret models of SARS-CoV-2 infection . While specific PK data are not published, the ensitrelvir lineage provides a strong rationale for oral dosing in animal studies. Procurement for such studies requires verification of batch purity and formulation suitability [1].

Resistance Profiling and Mutant Enzyme Screening

As a non-covalent, ensitrelvir-derived inhibitor, SARS-CoV-2-IN-33 can be used in comparative resistance studies against clinically relevant 3CLpro mutants (e.g., E166V, L50F) . Its potency shift against mutant enzymes can be compared to that of nirmatrelvir and ensitrelvir to understand cross-resistance mechanisms and guide the design of next-generation inhibitors with improved resistance barriers [1].

Application
Selection Property
Validation Focus
Non-covalent 3CLpro inhibitor SAR
Enzymatic and cellular activity benchmark
Potency and selectivity vs. ensitrelvir-derived chemotypes
Viral replication and protease function studies
Antiviral activity in ACE2/TMPRSS2 cell model
Replication inhibition under physiologically relevant conditions
In vivo pharmacokinetic and exposure studies
Reported oral administration feasibility
PK profile and formulation suitability verification
Resistance-associated mutant enzyme profiling
Non-covalent inhibition mechanism
Potency shift against 3CLpro variants vs. covalent comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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